1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one
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Overview
Description
1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a useful research compound. Its molecular formula is C13H11ClN2OS2 and its molecular weight is 310.81. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Agents
Compounds related to 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one have been explored for their anti-tumor activities. A study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their potential as anti-tumor agents against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds (Gomha, Edrees, & Altalbawy, 2016).
Opto-Electronics
Heterocyclic compounds, including those with structural similarities to this compound, have been investigated for their potential in opto-electronics. A study reported the synthesis and characterization of novel heterocyclic compounds that exhibited blue and green emissions, indicating their applicability in opto-electronic devices (Ramkumar & Kannan, 2015).
Cytotoxicity and DNA Interaction
Research has been conducted on N, S donor ligands and their metal complexes, including structures akin to this compound, exploring their DNA interaction, cytotoxicity, and antimicrobial activity. These studies highlight the biological activity and potential medical applications of these compounds (Varma et al., 2020).
Antidepressant Activity
Compounds structurally related to this compound have been synthesized and evaluated for antidepressant activity. One study specifically focused on thiophene-based pyrazolines, indicating potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamides, have been reported to interact with a variety of enzymes and receptors, leading to diverse biological activities .
Mode of Action
For instance, it might bind to the active sites of enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various regulated cell death (rcd) pathways, including pyroptosis, apoptosis, necroptosis, and ferroptosis . These pathways play crucial roles in maintaining homeostasis and host defense against pathogens .
Pharmacokinetics
Similar compounds have been reported to have diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .
Action Environment
Similar compounds have been reported to be sensitive to various environmental factors, such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJAFXYJIYLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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